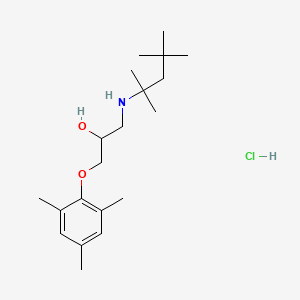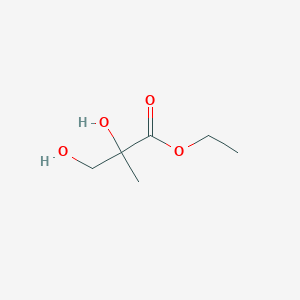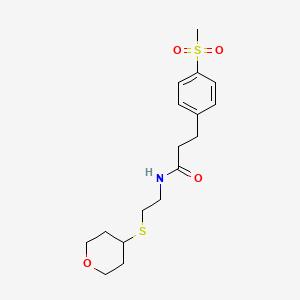
3-(4-(methylsulfonyl)phenyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(methylsulfonyl)phenyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)propanamide is a complex organic compound with a unique structural composition
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(methylsulfonyl)phenyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)propanamide typically involves multi-step reactions. The starting materials commonly include 4-methylsulfonylbenzene, tetrahydro-2H-pyran, and appropriate thioethyl reagents. Key steps include:
Nucleophilic substitution reactions: : These reactions often require catalysts such as acid or base to facilitate the formation of the sulfonyl and thioether linkages.
Amidation reactions: : The final step typically involves coupling reactions to form the propanamide group under controlled temperatures and solvent conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may be optimized through the use of continuous flow reactors and advanced purification techniques. This approach enhances yield and purity while reducing reaction times and waste.
Chemical Reactions Analysis
Types of Reactions it Undergoes
3-(4-(methylsulfonyl)phenyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)propanamide undergoes various chemical reactions, including:
Oxidation: : Oxidizing agents like potassium permanganate can oxidize the thioether group.
Reduction: : The compound can be reduced under hydrogenation conditions.
Substitution: : Electrophilic and nucleophilic substitution reactions are common, given the reactive nature of its functional groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4), H2O2
Reduction: : Hydrogen (H2) with a palladium catalyst
Substitution: : Organometallic reagents, halogens (Br2, Cl2)
Major Products Formed
The primary products depend on the reaction conditions but may include oxidized sulfoxides, reduced thioethers, or various substitution derivatives.
Scientific Research Applications
3-(4-(methylsulfonyl)phenyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)propanamide finds applications in multiple research domains:
Chemistry: : Utilized as an intermediate in the synthesis of complex molecules.
Biology: : Studied for its potential biological activities, including enzyme inhibition.
Medicine: : Investigated for therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: : Explored for use in material science and nanotechnology due to its structural properties.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Binding to enzymes: : May inhibit specific enzymes by forming strong interactions at active sites.
Signal transduction: : Influences cellular pathways by modifying the activity of signaling proteins.
Molecular pathways: : Could impact pathways involved in inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Compared to other compounds with similar structures, 3-(4-(methylsulfonyl)phenyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)propanamide is unique due to its specific combination of sulfonyl and thioether groups, which confer distinct chemical reactivity and biological activity.
List of Similar Compounds
3-(4-(methylthio)phenyl)-N-(2-(tetrahydro-2H-pyranyl)thio)propanamide
3-(4-(methylsulfonyl)phenyl)-N-(2-(ethanethiol)thio)propanamide
3-(4-(methylsulfonyl)phenyl)-N-(2-(tetrahydropyranyl)oxy)propanamide
Hope this detailed breakdown gave you a thorough understanding of this intriguing compound!
Properties
IUPAC Name |
3-(4-methylsulfonylphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4S2/c1-24(20,21)16-5-2-14(3-6-16)4-7-17(19)18-10-13-23-15-8-11-22-12-9-15/h2-3,5-6,15H,4,7-13H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXWRXAGDPHIJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCCSC2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3,5-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2412358.png)
![[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl N-(2,4-dichlorophenyl)carbamate](/img/structure/B2412359.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2412360.png)
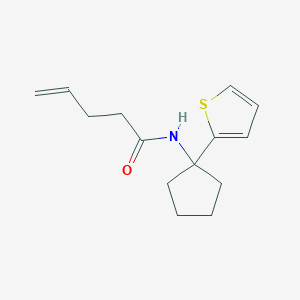



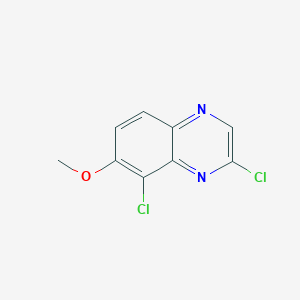
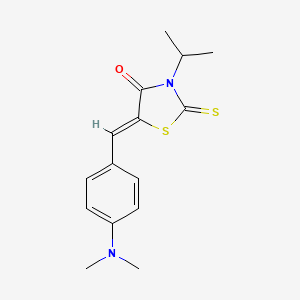
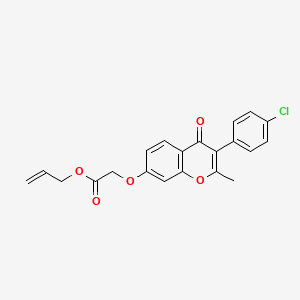
![N-methyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2412370.png)
![[2-(3-Methyl-1h-pyrazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B2412372.png)
